

What is 2H,2H,3H,3H-Perfluorooctanoic acid and its common synonyms?

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Compound of Interest

Compound Name: 2H,2H,3H,3H-Perfluorooctanoic acid

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An In-depth Technical Guide to 2H,2H,3H,3H-Perfluorooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H,2H,3H,3H-Perfluorooctanoic acid, a significant member of the expansive per- and polyfluoroalkyl substances (PFAS) family, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methodologies, and toxicological profile, with a focus on data relevant to research and development.

Chemical Identity and Synonyms

2H,2H,3H,3H-Perfluorooctanoic acid is a polyfluoroalkyl substance characterized by a five-carbon perfluorinated chain and a carboxylic acid functional group separated by a short hydrocarbon segment. This structure imparts unique surfactant properties to the molecule.

Table 1: Chemical Identifiers for **2H,2H,3H,3H-Perfluorooctanoic Acid**

Identifier	Value
Systematic Name	4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid[1]
Common Synonym	5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA)[2]
CAS Number	914637-49-3[1]
Molecular Formula	C ₈ H ₅ F ₁₁ O ₂ [1]
Molecular Weight	342.11 g/mol [1]
InChI Key	ABFCFCPCGMHSRX-UHFFFAOYSA-N[1]

Physicochemical Properties

The distinct physicochemical properties of **2H,2H,3H,3H-Perfluorooctanoic acid** are a direct result of its molecular structure, combining a hydrophobic and lipophobic fluorinated tail with a hydrophilic carboxylic acid head.

Table 2: Physicochemical Data for **2H,2H,3H,3H-Perfluorooctanoic Acid**

Property	Value	Reference
Physical State	Solid	[1]
Calculated XLogP3	3.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	5	PubChem

Synthesis and Formation

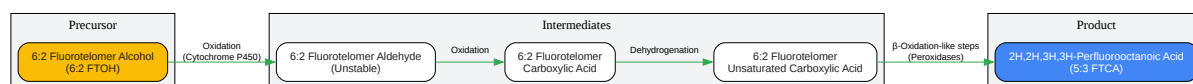
While a specific, detailed laboratory synthesis protocol for **2H,2H,3H,3H-Perfluorooctanoic acid** is not readily available in the reviewed literature, its formation is well-documented as a key

intermediate in the biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH). This metabolic pathway is of significant environmental and toxicological relevance.

Biotransformation of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

The conversion of 6:2 FTOH to 5:3 FTCA is a multi-step process primarily mediated by microbial enzymes, particularly from white-rot fungi like *Phanerochaete chrysosporium* and certain bacteria. The key enzymatic players in this transformation are cytochrome P450 monooxygenases and peroxidases.

The process is initiated by the oxidation of the alcohol group of 6:2 FTOH, leading to the formation of an unstable aldehyde, which is then further oxidized to a carboxylic acid. Subsequent enzymatic reactions, including β -oxidation-like steps, result in the shortening of the carbon chain and the formation of 5:3 FTCA.



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Biotransformation pathway of 6:2 FTOH to 5:3 FTCA.

Experimental Protocols: Analysis of 2H,2H,3H,3H-Perfluorooctanoic Acid

The accurate quantification of **2H,2H,3H,3H-Perfluorooctanoic acid** in various matrices is crucial for toxicological and environmental monitoring studies. The standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

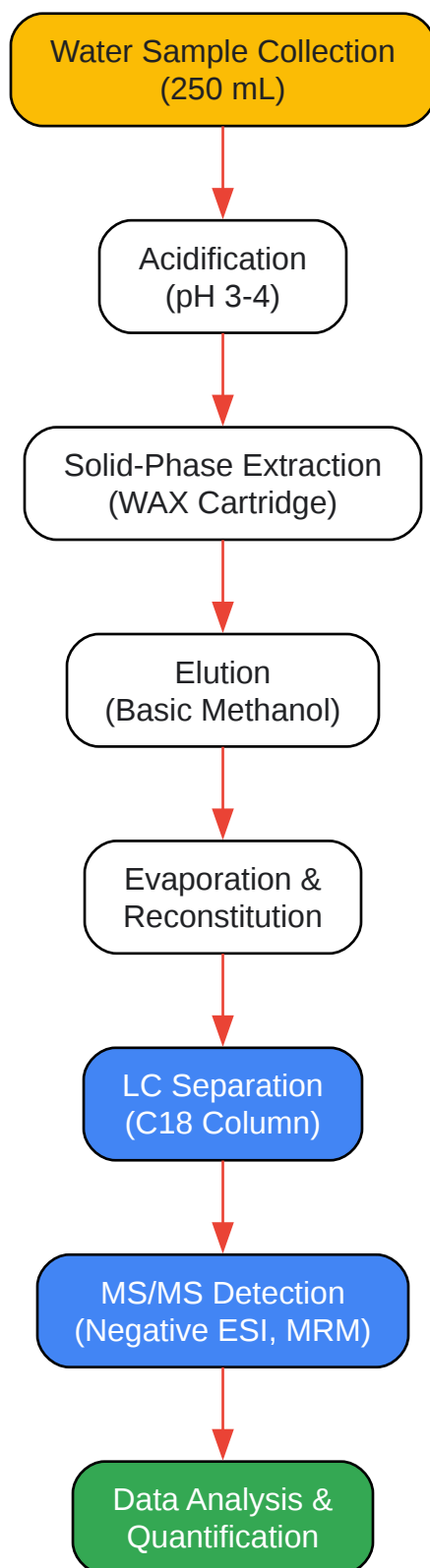
Analysis in Water Samples

Objective: To quantify the concentration of 5:3 FTCA in water samples.

Methodology:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Acidify the water sample (e.g., 250 mL) to pH 3-4 with a suitable acid (e.g., acetic acid).
 - Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by acidified water.
 - Load the acidified water sample onto the SPE cartridge.
 - Wash the cartridge with a solution of methanol and water to remove interferences.
 - Elute the analytes with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 2 mM ammonium acetate in water.
 - Mobile Phase B: Methanol.
 - Gradient: A suitable gradient program to achieve separation from other PFAS.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (m/z): 341.0
 - Product Ion 1 (m/z): 297.0 (for quantification)
 - Product Ion 2 (m/z): 197.0 (for confirmation)
- Optimize collision energy and other MS parameters for maximum sensitivity.



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Workflow for the analysis of 5:3 FTCA in water.

Analysis in Human Serum

Objective: To quantify the concentration of 5:3 FTCA in human serum samples.

Methodology:

- Sample Preparation (Protein Precipitation and SPE):
 - To a serum sample (e.g., 0.5 mL), add a denaturing agent like acetonitrile to precipitate proteins.
 - Vortex and centrifuge the sample.
 - Collect the supernatant and proceed with SPE as described for water samples, potentially with modifications to the wash and elution steps to handle the more complex matrix.
- LC-MS/MS Analysis:
 - The LC-MS/MS conditions are generally similar to those used for water analysis, but may require a more rigorous chromatographic gradient to separate 5:3 FTCA from endogenous serum components. The use of an isotopically labeled internal standard (e.g., $^{13}\text{C}_4$ -5:3 FTCA) is highly recommended for accurate quantification in biological matrices.

Toxicological Profile

The toxicological data for **2H,2H,3H,3H-Perfluorooctanoic acid** is still emerging, and much of the current understanding is derived from studies on its precursor, 6:2 FTOH, and related PFAS compounds. It is generally considered to be more bioaccumulative than shorter-chain PFAS.

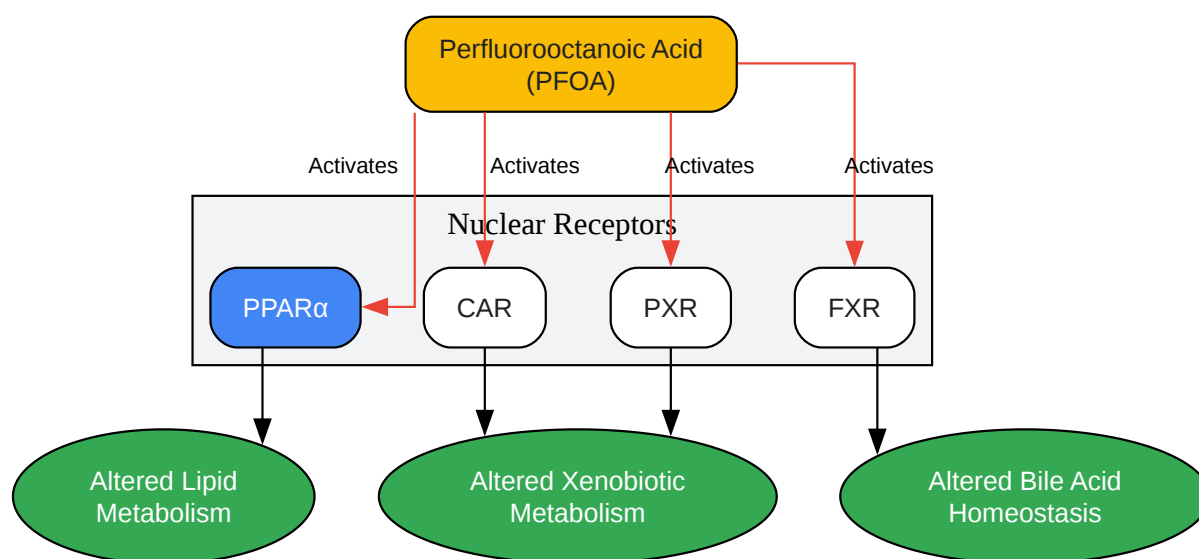
Table 3: Summary of Toxicological Data

Endpoint	Species	Route of Exposure	Key Findings	Reference
Bioaccumulation	Rat	Oral (from 6:2 FTOH)	5:3 FTCA is a persistent metabolite with slow elimination from the body.	[3]
Acute Toxicity	General (Fluorotelomer Carboxylic Acids)	-	Toxicity generally increases with increasing fluorocarbon chain length.	[4]
Systemic Toxicity (of precursor 6:2 FTOH)	Rat	Oral	NOAEL of 5 mg/kg/day based on liver and hematologic endpoints. Oral LD50 of 1750 mg/kg.	[5]
Hepatotoxicity (of related PFOA)	Human Hepatocytes (in vitro)	-	PFOA affects multiple signaling pathways including PPAR α , ER α , and HNF4 α .	[6]

Potential Signaling Pathway Interactions

While direct studies on the interaction of **2H,2H,3H,3H-Perfluorooctanoic acid** with specific signaling pathways are limited, research on the structurally related and more extensively studied perfluorooctanoic acid (PFOA) provides valuable insights. PFOA has been shown to interact with several nuclear receptors, which are key regulators of numerous physiological processes.

These interactions suggest that PFAS compounds, including 5:3 FTCA, may have the potential to disrupt endocrine and metabolic pathways. The primary nuclear receptor implicated in PFOA's effects is the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). Activation of PPAR α can lead to alterations in lipid metabolism. Additionally, PFOA has been shown to affect other nuclear receptors such as the Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR).



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Potential interactions of PFOA with nuclear receptors.

Conclusion

2H,2H,3H,3H-Perfluorooctanoic acid (5:3 FTCA) is a key polyfluoroalkyl substance with significant implications for environmental science and toxicology. Its formation as a persistent metabolite of the widely used 6:2 fluorotelomer alcohol necessitates a thorough understanding of its properties and biological effects. The analytical methods outlined in this guide provide a robust framework for its detection and quantification. Further research is warranted to fully elucidate its toxicological profile and the specific molecular signaling pathways it may modulate. This knowledge will be invaluable for risk assessment and the development of strategies to mitigate potential adverse health effects.

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